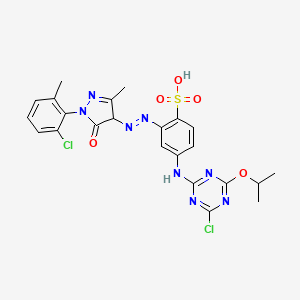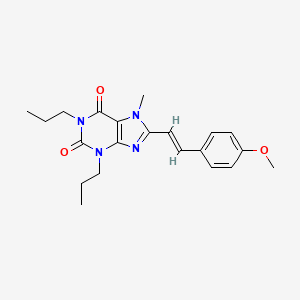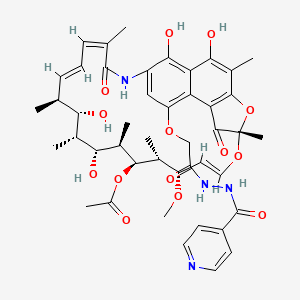
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide is a derivative of rifamycin B, a member of the rifamycin family of antibiotics. Rifamycins are known for their potent antibacterial properties and are primarily used to treat mycobacterial infections, including tuberculosis. The compound is synthesized by modifying the structure of rifamycin B to enhance its antibacterial activity and pharmacokinetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide is synthesized through a series of chemical reactions starting from rifamycin B. The synthesis involves the introduction of a 2-(4-pyridylcarbonyl)hydrazide group to the rifamycin B molecule. This modification is typically achieved through the following steps:
Activation of Rifamycin B: Rifamycin B is first activated by reacting it with a suitable activating agent, such as diethylbarbituric acid.
Hydrazide Formation: The activated rifamycin B is then reacted with 4-pyridylcarbonyl hydrazine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of rifamycin B and its derivatives, including this compound, involves fermentation processes using the bacterium Amycolatopsis mediterranei. The fermentation conditions are optimized to maximize the yield of rifamycin B, which is then subjected to chemical modifications to produce the desired derivative .
Analyse Chemischer Reaktionen
Types of Reactions
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce different functional groups to the molecule, enhancing its antibacterial activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of rifamycin B, each with unique antibacterial properties and pharmacokinetic profiles .
Wissenschaftliche Forschungsanwendungen
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide has several scientific research applications:
Wirkmechanismus
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby blocking protein synthesis and leading to bacterial cell death . The compound binds to the beta subunit of the RNA polymerase enzyme, preventing the elongation of the RNA chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rifampicin: A widely used rifamycin derivative with potent antibacterial activity against mycobacteria.
Rifabutin: Another rifamycin derivative used to treat mycobacterial infections, particularly in patients with HIV.
Rifapentine: A rifamycin derivative with a longer half-life, allowing for less frequent dosing.
Uniqueness
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide is unique due to its specific structural modification, which enhances its antibacterial activity and pharmacokinetic properties compared to other rifamycin derivatives . This modification allows for better penetration into bacterial cells and improved efficacy against drug-resistant strains .
Eigenschaften
CAS-Nummer |
106480-47-1 |
|---|---|
Molekularformel |
C45H54N4O14 |
Molekulargewicht |
874.9 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-27-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethoxy]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H54N4O14/c1-21-11-10-12-22(2)43(57)47-29-19-31(60-20-32(51)48-49-44(58)28-13-16-46-17-14-28)33-34(39(29)55)38(54)26(6)41-35(33)42(56)45(8,63-41)61-18-15-30(59-9)23(3)40(62-27(7)50)25(5)37(53)24(4)36(21)52/h10-19,21,23-25,30,36-37,40,52-55H,20H2,1-9H3,(H,47,57)(H,48,51)(H,49,58)/b11-10+,18-15+,22-12-/t21-,23+,24+,25+,30-,36-,37+,40+,45-/m0/s1 |
InChI-Schlüssel |
OVBXLKIHYZMRFE-XDJIUYAWSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC(=O)C5=CC=NC=C5)/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC(=O)C5=CC=NC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



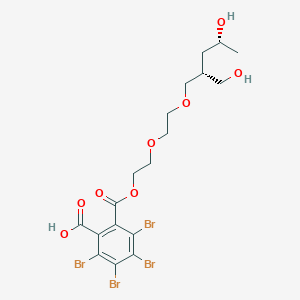
![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
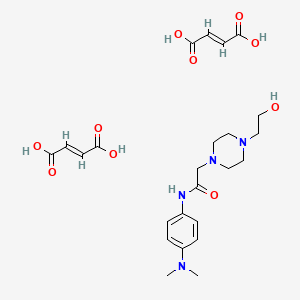
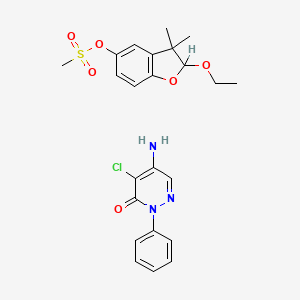
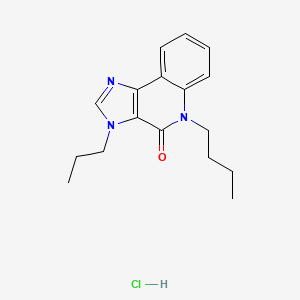
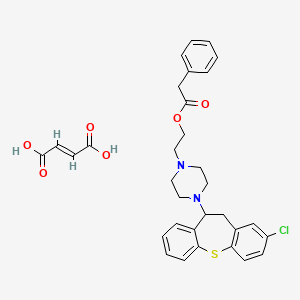
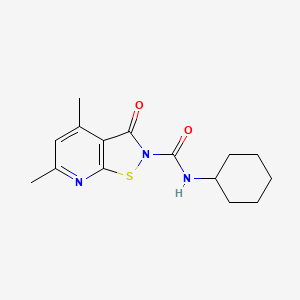
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)

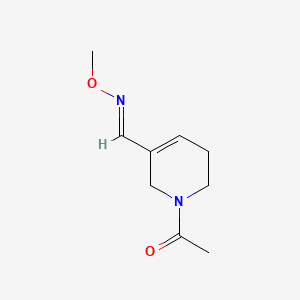
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
